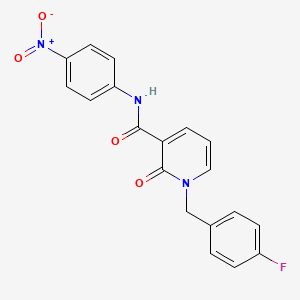

1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide

Description

1-(4-Fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a synthetic small molecule featuring a dihydropyridine core substituted with a 4-fluorobenzyl group at position 1 and a 4-nitrophenyl carboxamide moiety at position 3. Its structural framework is characteristic of bioactive compounds targeting enzymes or receptors, particularly kinases, due to the electron-withdrawing nitro group and fluorinated aromatic system.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-N-(4-nitrophenyl)-2-oxopyridine-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H14FN3O4/c20-14-5-3-13(4-6-14)12-22-11-1-2-17(19(22)25)18(24)21-15-7-9-16(10-8-15)23(26)27/h1-11H,12H2,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GENPJDPYIQUJSL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)C(=C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H14FN3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a compound belonging to the dihydropyridine class, known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.

- Molecular Formula : C21H17FN4O5

- Molecular Weight : 424.4 g/mol

- CAS Number : 1105212-20-1

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It is believed to inhibit certain enzymes and receptors, which can lead to various physiological effects. The presence of the fluorine atom enhances the compound's lipophilicity and stability, potentially improving its interaction with biological targets.

Anticancer Activity

Research has indicated that compounds similar to 1-(4-fluorobenzyl)-N-(4-nitrophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide exhibit significant anticancer properties. For instance, a related compound demonstrated complete tumor stasis in a Met-dependent human gastric carcinoma xenograft model after oral administration .

Enzyme Inhibition

The compound has been studied for its enzyme inhibitory properties. It is particularly noted for inhibiting kinases involved in cancer progression. Substituted derivatives have shown enhanced potency against Met kinase, which is crucial in various malignancies .

Case Study 1: Antitumor Efficacy

A study involving a derivative of the dihydropyridine class showed that it effectively inhibited tumor growth in xenograft models. The compound was administered orally and resulted in significant tumor stasis, highlighting its potential as an anticancer agent .

Case Study 2: Enzyme Interaction

Another study focused on the interaction of similar compounds with acetylcholinesterase (AChE). The findings suggested that these compounds could serve as potential AChE inhibitors, which are valuable in treating neurodegenerative diseases like Alzheimer's .

Data Table: Biological Activities and Effects

Comparison with Similar Compounds

Anticancer Activity

- BMS-777607: Demonstrated potent inhibition of MET kinase (IC₅₀ = 3.9 nM) and efficacy in xenograft models, emphasizing the role of pyridinecarboxamide scaffolds in kinase targeting .

- N-(4-Acetylphenyl) Analogs : While less active than 5-fluorouracil, acetylphenyl-substituted derivatives showed moderate cytotoxicity, suggesting the target compound’s nitro group could enhance potency .

Antimicrobial Activity

- D-11 and related 1,3,4-thiadiazole derivatives () exhibited activity against E. coli and C. albicans, with MIC values <50 μg/mL.

Kinase Selectivity

- Fluorophenyl vs. Nitrophenyl : BMS-777607’s 4-fluorophenyl group contributes to kinase selectivity, whereas the target’s 4-nitrophenyl moiety might broaden target specificity but increase off-target risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.